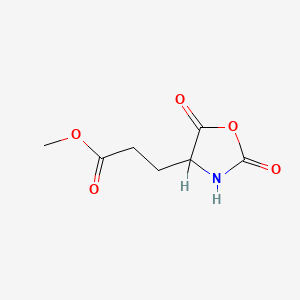

Methyl 2,5-dioxooxazolidine-4-propionate

Description

Historical Trajectory of Oxazolidine-2,5-diones in Synthetic Chemistry

The journey of oxazolidine-2,5-diones, also known as N-carboxyanhydrides (NCAs), began in the early 20th century. In 1906, Hermann Leuchs reported the first synthesis of an amino acid NCA and its subsequent ring-opening polymerization (ROP). dcu.ie This discovery laid the groundwork for the field of synthetic polypeptides. Initially, the synthesis involved heating N-alkoxycarbonyl amino acid chlorides under vacuum. wikipedia.org A more direct and widely adopted method was later developed by Farthing in 1950, which involved the treatment of unprotected amino acids with phosgene (B1210022) gas. tandfonline.comrsc.org Over the decades, numerous modifications and improvements to NCA synthesis have been reported, aiming for safer reagents, milder reaction conditions, and higher purity of the final products. tandfonline.comacs.orgnih.gov These advancements have been crucial for producing high-molecular-weight polypeptides with controlled structures. mpg.deillinois.edu

The primary utility of oxazolidine-2,5-diones lies in their ability to undergo ring-opening polymerization to form polypeptides, releasing carbon dioxide as the only byproduct. wikipedia.org This method has become the most efficient and common technique for the large-scale production of synthetic polypeptides. mpg.deillinois.edu The polymerization can be initiated by various nucleophiles, including primary amines, leading to the formation of polymers with diverse functionalities and architectures. dcu.ie

Structural Significance of the 2,5-Dioxooxazolidine Core in Advanced Synthesis

The 2,5-dioxooxazolidine, or NCA, ring is a highly reactive heterocyclic system. Its reactivity stems from the two electrophilic carbonyl carbons (at positions 2 and 5) and the acidic proton on the nitrogen atom. mdpi.com This unique structure allows for controlled ring-opening reactions, which are fundamental to polypeptide synthesis. The mechanism of ring-opening polymerization can proceed through different pathways, most notably the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM), depending on the initiator and reaction conditions. dcu.iempg.de

The ability to introduce a wide variety of side chains, corresponding to the diversity of natural and unnatural amino acids, makes the NCA core a versatile building block. dcu.ie By polymerizing different NCAs, chemists can create random copolymers, block copolymers, and other complex macromolecular structures. illinois.edumdpi.com This versatility is essential for designing materials with specific properties for applications in biomedicine, such as drug delivery, tissue engineering, and as synthetic analogues of proteins. dcu.iepku.edu.cnnih.gov The controlled polymerization of NCAs allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions, which is critical for many advanced applications. mdpi.com

Overview of Methyl 2,5-dioxooxazolidine-4-propionate as a Key Research Target

Methyl 2,5-dioxooxazolidine-4-propionate is the N-carboxyanhydride derived from glutamic acid, where the side-chain carboxylic acid is protected as a methyl ester. It is also referred to as γ-methyl-L-glutamate N-carboxyanhydride. This specific monomer is a cornerstone in the synthesis of poly(γ-methyl-L-glutamate), which can then be hydrolyzed to produce poly(L-glutamic acid) (PGA). nih.govgoogle.com PGA is a biocompatible, biodegradable, and non-immunogenic polymer, making it highly valuable for biomedical applications. nih.gov

The synthesis of Methyl 2,5-dioxooxazolidine-4-propionate itself typically follows the general methods for NCA preparation, often involving the reaction of γ-methyl-L-glutamate with a phosgene source like triphosgene (B27547). uah.edu The resulting monomer is a stable, crystalline solid under anhydrous conditions. acs.org

The primary research interest in this compound lies in its ring-opening polymerization. The polymerization of Methyl 2,5-dioxooxazolidine-4-propionate, often initiated by primary amines or other nucleophilic systems, leads to the formation of well-defined poly(γ-methyl-L-glutamate). mpg.degoogle.com The methyl ester protecting group on the side chain is crucial as it prevents side reactions during polymerization and can be readily removed post-polymerization to yield the desired poly(L-glutamic acid). nih.gov This two-step approach allows for the creation of high-molecular-weight, water-soluble polypeptides that are central to the development of drug delivery systems, hydrogels, and other biomaterials. nih.gov

Interactive Data Table: Properties of Methyl (s)-2,5-dioxooxazolidine-4-propionate

This table summarizes key chemical properties of the title compound.

| Property | Value |

| Molecular Formula | C7H9NO5 |

| Monoisotopic Mass | 187.04807 Da |

| InChIKey | JRZZMWDRALHNFH-UHFFFAOYSA-N |

| Predicted XlogP | -0.3 |

| CAS Number | 1663-47-4 |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c1-12-5(9)3-2-4-6(10)13-7(11)8-4/h4H,2-3H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZZMWDRALHNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937185 | |

| Record name | Methyl 3-(2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1663-47-4, 7445-27-4, 1676-88-6 | |

| Record name | Methyl (4S)-2,5-dioxo-4-oxazolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolidinepropanoic acid, 2,5-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7445-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolidinepropanoic acid, 2,5-dioxo-, methyl ester, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1676-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (S)-2,5-dioxooxazolidine-4-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (R)-2,5-dioxooxazolidine-4-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dioxooxazolidine-4-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(2-hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-2,5-dioxooxazolidine-4-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (R)-2,5-dioxooxazolidine-4-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,5-dioxooxazolidine-4-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,5 Dioxooxazolidine 4 Propionate and Its Analogues

Classical Synthetic Routes to the 2,5-Dioxooxazolidine-4-propionate Scaffold

Classical approaches to the 2,5-dioxooxazolidine core, also known as the oxazolidine-2,5-dione (B1294343) ring system, have been well-established for over a century. These methods prioritize the construction of the heterocyclic ring and the subsequent or prior installation of the required side chains.

The 2,5-dioxooxazolidine ring is the characteristic structure of an α-amino acid N-carboxyanhydride (NCA). The foundational method for synthesizing these heterocycles was developed by Hermann Leuchs in 1906. This classical approach involves the intramolecular cyclization of an activated N-protected amino acid derivative.

The most common method involves the treatment of an α-amino acid, such as glutamic acid, with phosgene (B1210022) (or its safer equivalent, triphosgene) in an aprotic solvent. The reaction proceeds through an intermediate N-carbonyl chloride, which readily undergoes intramolecular nucleophilic attack by the carboxyl group to eliminate hydrogen chloride and form the cyclic anhydride (B1165640).

An alternative historical route, known as the Leuchs method, involves heating N-alkoxycarbonyl amino acid chlorides under vacuum. This process induces thermal elimination of an alkyl chloride to yield the desired N-carboxyanhydride. These methods, while effective, often require harsh reagents and conditions.

| Method | Starting Material | Key Reagent(s) | General Outcome |

| Phosgene Method | α-Amino Acid (e.g., Glutamic Acid) | Phosgene (COCl₂) or Triphosgene (B27547) | High yield formation of the N-carboxyanhydride (2,5-dioxooxazolidine) ring. |

| Leuchs Method | N-Methoxycarbonyl amino acid chloride | Heat, Vacuum | Thermal elimination of methyl chloride to yield the N-carboxyanhydride. |

The introduction of the methyl propionate (B1217596) side chain can be accomplished at different stages of the synthesis.

Pre-Cyclization Esterification: The most straightforward classical approach involves the esterification of the γ-carboxyl group of glutamic acid prior to ring formation. L-glutamic acid can be selectively esterified to produce γ-methyl L-glutamate. This derivative is then subjected to cyclization using phosgene or triphosgene to directly yield Methyl (S)-2,5-dioxooxazolidine-4-propionate.

Post-Cyclization Alkylation: An alternative, though less common, route for analogues involves the N-alkylation of a pre-formed oxazolidinedione ring. For instance, a related 2,4-dioxotetrahydrothiazole potassium salt can be effectively alkylated at the nitrogen atom using methyl 2-bromopropionate. researchgate.net A similar principle could be applied to an oxazolidinedione precursor, where the nitrogen anion attacks the alkyl halide to introduce the propionate moiety.

Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is the fundamental method for such esterification steps. youtube.comyoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. youtube.com

Enantioselective Synthesis of Methyl 2,5-dioxooxazolidine-4-propionate

Achieving high enantiopurity is critical for the biological and chemical applications of Methyl 2,5-dioxooxazolidine-4-propionate. Enantioselective synthesis ensures the formation of a single desired stereoisomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.netscielo.org.mx After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. researchgate.netrsc.org

In the context of synthesizing analogues of Methyl 2,5-dioxooxazolidine-4-propionate, a chiral auxiliary, often derived from a readily available amino alcohol, can be attached to a prochiral substrate. For example, an N-acyloxazolidinone can undergo highly diastereoselective alkylation or conjugate addition reactions to build the desired side chain with a specific stereochemistry. The high degree of stereocontrol is attributed to the rigid, chelated transition state and the steric hindrance provided by the substituent on the auxiliary, which blocks one face of the enolate from the electrophile. researchgate.net While the direct synthesis of the target molecule often relies on the chiral pool, this auxiliary-based methodology is invaluable for creating non-natural analogues with diverse side chains. rsc.orgacs.org

| Auxiliary Type | Typical Starting Material | Key Application | Reference |

| Evans' Oxazolidinone | L-Phenylalanine, L-Valine | Asymmetric alkylation of N-acyl imides to create new stereocenters. | rsc.orgacs.org |

| Sulfur-based Thiazolidinethiones | Amino Acids | Acetate aldol (B89426) reactions and Michael additions with high diastereoselectivity. scielo.org.mx | scielo.org.mx |

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Several catalytic strategies can be envisioned for the stereospecific synthesis of the 2,5-dioxooxazolidine-4-propionate scaffold.

One potential route is the asymmetric hydrogenation of a dehydro-amino acid precursor that already contains the methyl propionate side chain. A chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could selectively hydrogenate the double bond to set the stereocenter at the C4 position before cyclization.

Another advanced strategy involves the combination of an asymmetric reaction with a subsequent cyclization. For example, an asymmetric aldol reaction followed by a Curtius rearrangement and in-situ intramolecular ring closure has been developed for the efficient synthesis of chiral 4,5-disubstituted oxazolidin-2-ones. nih.gov Similarly, chiral magnesium phosphate (B84403) catalysts have been used for the one-pot synthesis of 1,3-oxazolidines with high enantioselectivity via the formation of hemiaminal intermediates. organic-chemistry.org These catalytic principles could be adapted to construct the specific stereocenter of Methyl 2,5-dioxooxazolidine-4-propionate derivatives.

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials for asymmetric synthesis. scielo.org.mx This is arguably the most common and practical strategy for synthesizing enantiopure Methyl 2,5-dioxooxazolidine-4-propionate.

The synthesis starts with a readily available, enantiopure amino acid—in this case, either L-glutamic acid or D-glutamic acid. The inherent stereochemistry of the starting material directly translates to the final product, obviating the need for a chiral auxiliary or an asymmetric catalyst to set the C4 stereocenter.

The process typically involves two key steps:

Selective Esterification: The side-chain (γ) carboxylic acid of glutamic acid is selectively converted to its methyl ester, yielding γ-methyl glutamate (B1630785).

Cyclization: The resulting γ-methyl glutamate is treated with phosgene or a phosgene equivalent (e.g., triphosgene) to form the N-carboxyanhydride ring. Starting with L-glutamic acid yields Methyl (S)-2,5-dioxooxazolidine-4-propionate, while D-glutamic acid produces the (R)-enantiomer.

This strategy is highly effective and is the basis for the large-scale industrial production of amino acid NCAs for polypeptide synthesis. acs.org

Synthesis of Structural Analogues and Derivatives of Methyl 2,5-dioxooxazolidine-4-propionate

The functional and structural diversity of methyl 2,5-dioxooxazolidine-4-propionate can be expanded through various synthetic modifications. These include alterations to the propionate side chain, substitution of atoms within the oxazolidine (B1195125) ring, and the introduction of substituents at the nitrogen and carbon atoms of the ring.

Modifications of the Propionate Side Chain

The propionate side chain of methyl 2,5-dioxooxazolidine-4-propionate offers a key site for structural modification, primarily through reactions of the methyl ester group. These transformations allow for the introduction of a wide array of functional groups, thereby altering the molecule's physicochemical properties.

One of the most fundamental modifications is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by heating in an aqueous solution of sodium hydroxide (B78521). nih.gov The resulting carboxylic acid serves as a versatile intermediate for further functionalization.

A significant derivatization is the amidation of the methyl ester or the activated carboxylic acid. Direct amidation of the ester can be challenging but can be facilitated by organocatalysts such as 1,5,7-triazabicycl[4.4.0]dec-5-ene (TBD). researchgate.net Alternatively, the carboxylic acid can be activated using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) before reaction with a primary or secondary amine to form the desired amide. researchgate.net This approach has been successfully applied to polymers with methyl ester side chains to introduce new functionalities. researchgate.netrsc.org These reactions provide a pathway to a diverse library of amide derivatives, each with unique properties.

Heteroatom Substitutions on the Oxazolidine Ring

Replacing one or more atoms of the oxazolidine-2,5-dione ring with other heteroatoms is a powerful strategy to create structural analogues with potentially novel properties. A common substitution involves replacing a ring oxygen atom with a sulfur atom to yield a thiazolidine (B150603) derivative. For example, analogues like 2,4-dioxotetrahydrothiazoles have been synthesized, which bear structural resemblance to the oxazolidine-2,5-dione core. nih.gov

Furthermore, the carbonyl oxygens can be substituted. The synthesis of oxazolidine-2-thiones, where the oxygen at the 2-position is replaced by sulfur, is a well-established modification. organic-chemistry.org These thione analogues can be prepared through various routes, including the reaction of amino alcohols with carbon disulfide or thiophosgene (B130339) derivatives.

Preparation of N-Substituted and C-Substituted Derivatives

Introducing substituents onto the nitrogen and carbon atoms of the oxazolidine ring is a primary method for generating a diverse range of derivatives.

N-Substituted Derivatives: The nitrogen atom of the oxazolidine-2,5-dione ring can be readily substituted, most commonly with aryl or alkyl groups. Palladium-catalyzed N-arylation reactions using aryl bromides have proven effective for introducing various aromatic moieties. mdpi.com Copper-catalyzed N-arylation with aryl iodides at room temperature also provides an efficient route. mdpi.com These N-substituted derivatives are crucial for tuning the electronic and steric properties of the molecule.

C-Substituted Derivatives: Substitution at the C4 and C5 positions of the oxazolidine ring allows for the introduction of stereogenic centers and diverse functional groups.

C4-Substitution: The synthesis of 4,5-disubstituted oxazolidin-2-ones has been achieved through strategies combining asymmetric aldol reactions with a modified Curtius rearrangement. researchgate.net This approach allows for the stereoselective installation of substituents at the C4 position, adjacent to the nitrogen atom.

C5-Substitution: A variety of 5-substituted oxazolidin-2-ones can be synthesized, for example, through the cycloaddition of CO2 with corresponding aziridines. bohrium.commdpi.com This method allows for the preparation of 5-aryl and 5-alkyl derivatives. Additionally, 5-(iodomethyl)oxazolidin-2-ones can be prepared via iodocyclocarbamation reactions, providing a handle for further functionalization. mdpi.com

Green Chemistry Approaches in the Synthesis of Methyl 2,5-dioxooxazolidine-4-propionate

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like methyl 2,5-dioxooxazolidine-4-propionate and its analogues to minimize environmental impact and enhance sustainability.

Solvent-Free and Environmentally Benign Reaction Conditions

A key focus of green synthesis is the reduction or elimination of hazardous organic solvents. The synthesis of oxazolidinones via the cycloaddition of CO2 and aziridines can be performed under solvent-free conditions. bohrium.commdpi.com This approach not only reduces waste but can also simplify product purification.

The use of carbon dioxide (CO2) as a C1 building block is another cornerstone of green synthesis for this class of compounds. rsc.orgionike.com CO2 is an abundant, renewable, and non-toxic feedstock, and its utilization in producing valuable chemicals like oxazolidinones is highly desirable. mdpi.comrsc.org Reactions are often conducted using catalytic amounts of reagents under mild conditions, such as atmospheric pressure of CO2 and moderate temperatures, further enhancing the green credentials of the process. bohrium.comionike.com

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is crucial for sustainable chemical production. For oxazolidinone synthesis, significant progress has been made in creating catalysts that are not only highly active but also environmentally friendly and reusable.

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. Examples include:

Magnetic Mg/Fe mixed oxides: These solid base catalysts have been used for the synthesis of 2-oxazolidinones from epoxides and carbamates. They can be readily recovered using an external magnet and have shown good reusability over multiple reaction cycles.

Polystyrene-supported catalysts: A supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst has been employed for the continuous flow synthesis of oxazolidinones from epoxy amines and CO2. ionike.com This system allows for long-term, stable catalytic activity and easy product separation. ionike.com

Homogeneous catalysts that are highly efficient and recyclable have also been developed. A notable example is a CuBr/ionic liquid system used for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2. rsc.org This system exhibits excellent catalytic activity at very low catalyst loadings and can be recycled multiple times with a high turnover number (TON). rsc.org

The table below summarizes various catalytic systems developed for the green synthesis of oxazolidinones.

| Catalyst System | Substrates | Reaction Conditions | Yield | Catalyst Recyclability | Reference |

| Aluminium(salphen) complex | Aziridines + CO2 | 50-100 °C, 1-10 bar CO2, solvent-free | Good to high | Recovered and reused | mdpi.com |

| Magnetic Mg/Fe oxides (MgFe-400) | Propylene oxide + Ethyl carbamate (B1207046) | 140 °C, 8 h, solvent-free | 91% (isolated) | Reused for 5 runs without noticeable deactivation | |

| Polystyrene-supported TBD | Epoxy amines + CO2 | Continuous flow, 80 °C, 50 bar CO2 | High | Stable over a two-week period | ionike.com |

| CuBr/[C4C1im][OAc] (Ionic Liquid) | Propargylic alcohols + 2-aminoethanols + CO2 | 100 °C, 1 bar CO2 | High | Recycled 7 times, TON up to 2960 | rsc.org |

| Diethylammonium Iodide | Aziridines + CO2 | Room temperature, 1 atm CO2, solvent-free | Good to high | Not specified | bohrium.com |

Industrial Synthesis Scale-Up Considerations for Methyl 2,5-dioxooxazolidine-4-propionate

The initial step, the esterification of L-glutamic acid with methanol (B129727) to form γ-methyl L-glutamate, is a well-established industrial process. This is typically achieved using a strong acid catalyst, such as sulfuric acid, followed by neutralization.

The subsequent and more critical stage is the conversion of γ-methyl L-glutamate to Methyl 2,5-dioxooxazolidine-4-propionate. This is most commonly accomplished through the use of a phosgene source. The choice of reagents, reaction conditions, and purification methods are paramount for a successful scale-up.

Key Considerations for Industrial Scale-Up:

Reagent Selection and Safety: The use of phosgene gas is highly effective but poses significant safety and handling challenges due to its extreme toxicity. In a large-scale setting, safer and easier-to-handle alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often preferred. While solid, triphosgene acts as a source of phosgene in situ, which can simplify handling. However, all these reagents require stringent safety protocols and specialized equipment to prevent exposure.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of removal. Tetrahydrofuran (THF) is commonly used in laboratory-scale syntheses. tandfonline.com For industrial applications, factors such as solvent toxicity, cost, and recycling capabilities must be taken into account.

Reaction Conditions:

Temperature Control: While traditionally NCA syntheses are heated, studies have shown that the reaction between an amino acid and a phosgene source can be driven by the exotherm generated upon mixing the reagents. tandfonline.comspringernature.com This can be advantageous on a large scale as it may eliminate the need for heating sizable reaction vessels, thus simplifying reactor design and reducing energy costs. tandfonline.comspringernature.com

Moisture Control: N-carboxyanhydrides are highly sensitive to moisture, which can lead to premature polymerization or hydrolysis. Therefore, the use of anhydrous solvents and performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial.

Purification Strategies: The purity of the final NCA is critical, especially if it is to be used for polymerization to produce high molecular weight polymers. Impurities, such as the hydrochloride salt of the starting amino acid, can interfere with or terminate the polymerization process.

Crystallization: Recrystallization from a suitable solvent/anti-solvent system, such as ethyl acetate/hexane, is a common method for purifying NCAs. tandfonline.com

Filtration: For large-scale preparations, simple filtration through diatomaceous earth (celite) has been shown to be a highly effective and scalable method for removing impurities. tandfonline.comresearchgate.net This method is often more practical than other techniques like flash column chromatography, which can be difficult to adapt to industrial scales. tandfonline.comresearchgate.net

Rephosgenation: A particularly effective method for purifying γ-alkyl L-glutamate NCAs is "rephosgenation." This involves treating the crude NCA product with a phosgene source again. This step converts any unreacted amino acid hydrochloride impurity into the desired NCA, significantly improving the purity and leading to the formation of higher molecular weight polymers in subsequent reactions.

Process Monitoring and Control: Careful monitoring of the reaction progress is essential. While visual inspection (e.g., the reaction mixture turning clear) is sometimes used, spectroscopic methods like NMR can provide more accurate information on the conversion of the starting material. springernature.com

The following tables summarize key aspects of the synthesis and purification processes relevant to the industrial scale-up of Methyl 2,5-dioxooxazolidine-4-propionate.

Table 1: Comparison of Phosgene Sources for NCA Synthesis

| Reagent | Physical Form | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up |

| Phosgene | Gas | Highly reactive and effective | Extremely toxic, requires specialized handling and containment |

| Diphosgene | Liquid | Easier to handle and dispense than gaseous phosgene | Highly toxic and corrosive |

| Triphosgene | Solid | Easiest to handle and store, acts as an in-situ source of phosgene | More expensive, requires careful control of stoichiometry |

Table 2: Overview of Purification Methods for NCAs

| Purification Method | Description | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Can yield very pure product. | Can be time-consuming, may result in product loss. |

| Celite Filtration | Passing a solution of the crude product through a pad of diatomaceous earth. | Simple, fast, and highly scalable. tandfonline.comresearchgate.net | May not remove all types of impurities. |

| Rephosgenation | Treating the crude product with a phosgene source to convert remaining amino acid hydrochloride to NCA. | Highly effective for removing hydrochloride impurities, leading to high-purity product. | Involves an additional reaction step with a hazardous reagent. |

| Flash Chromatography | Separation of the product from impurities on a silica (B1680970) gel column. | Effective for a wide range of impurities. | Difficult and costly to scale up for large quantities. tandfonline.comresearchgate.net |

Reaction Mechanisms and Chemical Transformations Involving Methyl 2,5 Dioxooxazolidine 4 Propionate

Ring-Opening Reactions of the 2,5-Dioxooxazolidine Moiety

The 2,5-dioxooxazolidine ring is susceptible to ring-opening reactions due to the presence of two electrophilic carbonyl carbons at the C2 and C5 positions. mdpi.com These reactions are fundamental to processes like ring-opening polymerization (ROP), which is a primary method for synthesizing polypeptides. researchgate.net

The most common mechanism for the ring-opening of NCAs is initiated by a nucleophilic attack. researchgate.net In the "normal amine mechanism" (NAM), a primary amine acts as the nucleophile, attacking one of the carbonyl carbons of the NCA ring. acs.orgfrontiersin.org Computational studies using density functional theory (DFT) have shown that the amine addition to the 5-carbonyl group is generally the rate-determining step in the ring-opening process. acs.org

The reaction proceeds through the following steps:

Nucleophilic Addition: The nucleophile (e.g., an amine) attacks the electrophilic C5 carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.orgmasterorganicchemistry.com

Ring Opening: The intermediate undergoes ring-opening to form a carbamate (B1207046).

Amide Formation: The carbamate is unstable and subsequently loses a molecule of carbon dioxide (CO2) to form a new amide bond, extending the peptide chain. wikipedia.org

This process, particularly in polymerization, allows for the sequential addition of amino acid units. wikipedia.org While the NAM is prevalent, other mechanisms, such as the "active monomer mechanism" (AMM) initiated by strong bases, can also occur, though they are not suitable for N-substituted NCAs as they require a proton on the nitrogen atom. frontiersin.org

Table 1: Key Steps in Nucleophilic Ring-Opening of the 2,5-Dioxooxazolidine Moiety (Normal Amine Mechanism)

| Step | Description | Key Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Addition | An amine nucleophile attacks the C5 carbonyl carbon of the NCA ring. acs.org | Tetrahedral Intermediate |

| 2. Ring Opening | The tetrahedral intermediate collapses, breaking the acyl-oxygen bond of the ring. | Carbamate Intermediate |

| 3. Decarboxylation | The unstable carbamate intermediate loses a molecule of carbon dioxide. wikipedia.org | New Amide Bond (Peptide) |

Role of the Propionate (B1217596) Ester in Transesterification and Hydrolysis Mechanisms

The methyl propionate side chain of the molecule can undergo typical ester reactions, such as transesterification and hydrolysis, which involve nucleophilic acyl substitution at the ester's carbonyl carbon. masterorganicchemistry.comwikipedia.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed mechanism: An alkoxide acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion to yield the new ester. masterorganicchemistry.com

Acid-catalyzed mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. An alcohol molecule then attacks this carbon, and after a series of proton transfers, methanol (B129727) is eliminated to form the new ester. masterorganicchemistry.com To drive the reaction to completion, it is often necessary to use the reactant alcohol as the solvent. wikipedia.org

Hydrolysis is the reaction of the ester with water to produce a carboxylic acid and an alcohol. chemguide.co.uk Like transesterification, it can be catalyzed by acid or base. savemyexams.com

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as sulfuric acid. chemguide.co.uksavemyexams.com An excess of water is used to shift the equilibrium towards the products: propanoic acid and methanol. chemguide.co.uk The mechanism involves the nucleophilic attack of water on the protonated carbonyl group. pearson.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base like sodium hydroxide (B78521). chemguide.co.uksavemyexams.com The hydroxide ion attacks the carbonyl carbon, and the resulting carboxylate salt is not reactive towards alcohols, driving the reaction to completion. savemyexams.com The final products are the salt of the carboxylic acid (e.g., sodium propanoate) and methanol. doubtnut.com

Table 2: Comparison of Hydrolysis Mechanisms for the Propionate Ester

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Dilute acid (e.g., H₂SO₄, HCl) chemguide.co.uk | Dilute base (e.g., NaOH) chemguide.co.uk |

| Nature of Reaction | Reversible / Equilibrium chemguide.co.uksavemyexams.com | Irreversible / Goes to completion savemyexams.com |

| Nucleophile | Water (H₂O) pearson.com | Hydroxide ion (OH⁻) doubtnut.com |

| Initial Products | Propanoic acid and Methanol doubtnut.com | Sodium propanoate and Methanol doubtnut.com |

Stereochemical Control in Reactions Involving Methyl 2,5-dioxooxazolidine-4-propionate

Since Methyl 2,5-dioxooxazolidine-4-propionate is derived from a chiral amino acid (glutamic acid), stereochemistry plays a crucial role in its reactions, particularly in polymerization. The polymerization of chiral NCAs can be stereoselective, meaning the growing polymer chain can preferentially react with one enantiomer over the other from a racemic monomer mixture. researchgate.net

Several factors influence this stereocontrol:

Growing Chain Control: The chirality of the last amino acid residue at the end of the growing polymer chain can influence the selection of the incoming NCA enantiomer. This is particularly significant when the growing chain adopts a stable secondary structure, such as an α-helix. researchgate.netcapes.gov.br

Initiator and Solvent Effects: The choice of initiator and solvent can significantly impact the stereoselectivity of the polymerization. For instance, polymerizations initiated by strong bases in highly dipolar solvents have been shown to be stereoselective. capes.gov.br

Monomer Structure: The inherent structure of the NCA itself, including the side chain, contributes to the stereochemical outcome of the reaction. The goal is often to produce optically pure poly(β-peptides) that can form stable chiral conformations. illinois.edu

Research has demonstrated that in the copolymerization of L- and D-NCA mixtures, the enantiomer in excess in the starting monomer pool is preferentially incorporated into the polymer chains, a phenomenon known as asymmetric selection. researchgate.net

Computational Elucidation of Reaction Pathways

There are no available computational studies or theoretical calculations in the scientific literature that specifically elucidate the reaction pathways of Methyl 2,5-dioxooxazolidine-4-propionate. Public chemical databases confirm the structure and basic properties of the compound, identified as methyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate. uni.lu However, these sources indicate a lack of associated literature, and consequently, no computational research has been published detailing its reaction mechanisms, transition states, or thermodynamic and kinetic profiles for any chemical transformations. uni.lu While computational studies are a powerful tool for understanding reaction mechanisms in organic chemistry, they have not yet been applied to this specific molecule according to available records.

Applications of Methyl 2,5 Dioxooxazolidine 4 Propionate in Advanced Organic Synthesis

Methyl 2,5-dioxooxazolidine-4-propionate as a Chiral Building Block

The primary value of Methyl (S)-2,5-dioxooxazolidine-4-propionate in synthesis stems from its nature as a chiral building block. sigmaaldrich.comresearchgate.net Derived from the naturally occurring amino acid L-glutamic acid, it possesses a defined stereocenter at the C4 position of the oxazolidine (B1195125) ring. This allows chemists to introduce a specific three-dimensional arrangement into a new molecule, a critical requirement for the synthesis of biologically active compounds. The synthesis of homochiral compounds from non-chiral starting materials using such chiral building blocks is a fundamental strategy in modern drug discovery and development. researchgate.net

Precursor in Amino Acid and Peptide Synthesis Methodologies

Methyl 2,5-dioxooxazolidine-4-propionate is the N-carboxyanhydride (NCA) of the methyl ester of glutamic acid. Amino acid NCAs are activated derivatives that serve as key precursors in peptide synthesis. nih.govscielo.org.mx They are particularly useful for the preparation of polypeptides through ring-opening polymerization. The high reactivity of the anhydride (B1165640) allows for the formation of peptide bonds under relatively mild conditions, often without the need for additional coupling reagents.

The synthesis of peptides with a high content of N-methylamino acids can be challenging, often resulting in low yields. nih.gov The use of highly efficient coupling reagents or activated amino acid derivatives like NCAs can be crucial in overcoming these synthetic hurdles. nih.gov Furthermore, the choice of solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is critical for the success of solid-phase peptide synthesis (SPPS), as efficient solvation of the growing peptide chain is essential for reactions to proceed effectively. peptide.com Pseudoproline derivatives, which also contain an oxazolidine ring, are frequently used in peptide synthesis to minimize aggregation and prevent side reactions like aspartimide formation. nih.gov

Introduction of Stereocenters into Complex Molecules

The use of chiral building blocks is a powerful strategy for controlling stereochemistry in a final target molecule. researchgate.netnih.gov Methyl (S)-2,5-dioxooxazolidine-4-propionate introduces a stereocenter derived from L-glutamic acid. When the oxazolidine-2,5-dione (B1294343) ring is opened by a nucleophile during a synthetic step, the chiral center at C4 is transferred to the new, larger molecule. This method ensures that the product is formed with a high degree of enantiomeric purity.

This approach is a cornerstone of asymmetric synthesis, which seeks to create single enantiomers of chiral molecules. researchgate.net For example, asymmetric hydrogenation using chiral catalysts is another powerful technique to establish stereocenters, where the choice of catalyst determines the resulting stereochemistry of the product. nih.gov The use of pre-defined chiral building blocks like Methyl (S)-2,5-dioxooxazolidine-4-propionate provides a reliable and often more straightforward alternative for introducing specific stereocenters. sigmaaldrich.com

Synthesis of Bioactive Scaffolds and Pharmaceutical Intermediates

The structural motifs present in Methyl 2,5-dioxooxazolidine-4-propionate make it a valuable intermediate for the synthesis of various bioactive scaffolds. respectlabs.com The oxazolidine ring, in particular, is a core component of several classes of pharmacologically active compounds.

Role in the Construction of Oxazolidine-Containing Drug Candidates

The oxazolidine ring is a privileged scaffold in medicinal chemistry. nih.gov A prominent class of antibiotics, the oxazolidinones, features a 2-oxazolidone core structure and are effective against a wide range of multidrug-resistant Gram-positive bacteria. nih.gov These synthetic antibiotics, including Linezolid, Tedizolid, and Sutezolid, function by inhibiting bacterial protein synthesis. nih.govresearchgate.net

While Methyl 2,5-dioxooxazolidine-4-propionate contains an oxazolidine-2,5-dione ring rather than the 2-oxazolidone ring found in these antibiotics, its structural similarity makes it a potential precursor for novel analogs or other heterocyclic systems. The (S)-configuration at the C5 position of the 2-oxazolidone ring is crucial for the antibacterial activity of these drugs. nih.gov Synthetic strategies often involve the use of chiral precursors to establish this critical stereocenter. researchgate.net Building blocks containing the oxazolidine framework are therefore of high interest for the development of new pharmaceutical agents. lab-chemicals.com

Table 2: Representative Oxazolidinone Antibiotics

| Drug Name | Status | Target Pathogens | Reference |

| Linezolid | Approved | MRSA, VRE, Streptococcus pneumoniae | nih.govresearchgate.netgoogle.com |

| Tedizolid | Approved | Acute bacterial skin and skin structure infections (ABSSSI) | nih.gov |

| Sutezolid | Clinical Trials | Mycobacterium tuberculosis (MDR-TB) | nih.gov |

| Radezolid | Clinical Trials | Gram-positive bacteria, including LNZ-resistant strains | nih.gov |

| Contezolid | Phase III (China) | ABSSSI caused by Gram-positive bacteria | nih.gov |

General Synthetic Strategies for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals, natural products, and functional materials. kit.edu Compounds like indoles and quinoxalines are of significant interest due to their broad biological activities. kit.edu The synthesis of such scaffolds often relies on versatile starting materials that can be elaborated into the desired ring system.

The N-carboxyanhydride ring in Methyl 2,5-dioxooxazolidine-4-propionate is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be harnessed to construct more complex acyclic nitrogenous compounds, which can then undergo subsequent cyclization reactions to form a variety of heterocycles. This strategy provides a pathway from a simple amino acid derivative to diverse and potentially bioactive heterocyclic structures. The development of multi-step, continuous flow processes is a modern approach to streamline the synthesis of these valuable compounds from commercial starting materials. kit.edu

Utilization in Total Synthesis of Natural Products

The total synthesis of natural products is a field that drives innovation in organic chemistry, often requiring the creative use of chiral building blocks to construct complex molecular architectures. nih.gov Amino acid derivatives are frequently used as starting materials for natural products that contain peptide fragments or isolated chiral amine centers. nih.gov

While a specific, high-profile total synthesis employing Methyl 2,5-dioxooxazolidine-4-propionate is not prominently documented in readily available literature, its role is implicit through the widespread use of amino acid NCAs. For instance, the synthesis of peptide-based natural products or their analogs often involves the step-wise addition of amino acids, where NCAs provide a classic and effective method for chain elongation. The synthesis of (4H)-imidazol-4-ones, which are scaffolds found in some natural products, showcases the application of advanced synthetic methods to create complex bioactive molecules. rsc.org The use of a glutamic acid derivative like Methyl 2,5-dioxooxazolidine-4-propionate would be a logical choice for introducing a glutamyl unit into a larger natural product target, particularly within a peptide-based framework.

Development of Novel Reagents and Methodologies in Organic Chemistry

There is currently no available research data to support a discussion on the use of Methyl 2,5-dioxooxazolidine-4-propionate in the development of novel reagents and methodologies in organic chemistry.

Stereochemical Aspects and Chiral Applications of Methyl 2,5 Dioxooxazolidine 4 Propionate

Stereochemistry of the Oxazolidine (B1195125) Ring and Chiral Center at C4

Methyl 2,5-dioxooxazolidine-4-propionate is fundamentally a chiral molecule, with its stereochemistry originating from the parent amino acid, glutamic acid. The key stereogenic center is the carbon atom at the 4-position (C4) of the oxazolidine-2,5-dione (B1294343) ring.

Role of Methyl 2,5-dioxooxazolidine-4-propionate as a Chiral Auxiliary

While the term "chiral auxiliary" often refers to a recoverable group that directs the stereoselective formation of new stereocenters, Methyl 2,5-dioxooxazolidine-4-propionate functions more as a chiral monomer or building block. sigmaaldrich.comwikipedia.org Its primary application is in the ring-opening polymerization (ROP) to produce synthetic polypeptides. rsc.org In this context, the entire molecule is incorporated into the final polymer chain, transferring its inherent chirality to the macromolecular structure.

The compound serves as a precursor to poly(γ-methyl-L-glutamate). The stereochemical information embedded in the C4 center of each monomer unit guides the formation of the polymer's secondary structure, such as the alpha-helix. The regular, repeating stereochemistry along the polymer backbone, derived from the enantiomerically pure NCA, is essential for achieving these well-defined conformations. illinois.edu Thus, while not a traditional, removable auxiliary, it effectively directs the stereochemistry of the entire polymerization process. researchgate.net

Enantiomeric Purity and its Significance in Synthetic Research

The enantiomeric purity of Methyl 2,5-dioxooxazolidine-4-propionate is of paramount importance in its synthetic applications. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), refers to the measure of how much one enantiomer is present in comparison to the other.

In the context of polymerization, using an enantiomerically pure NCA is critical for producing stereoregular polymers. illinois.edu The presence of even small amounts of the opposing enantiomer can disrupt the formation of stable secondary structures like helices, leading to polymers with random-coil conformations and altered physical and biological properties. The synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs) has been shown to yield products with greater than 98% enantiomeric purity, which is crucial for creating well-defined poly(β-peptides). illinois.edu

Chiral Resolution Techniques for Oxazolidine Derivatives

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, pure enantiomers. wikipedia.org For oxazolidine derivatives, several techniques have been developed and refined. While some compounds can be synthesized directly in an enantiopure form from a chiral pool (like L-glutamic acid), resolution is often necessary when dealing with racemic mixtures.

Common methods for the resolution of chiral oxazolidinones and related compounds include:

Diastereomeric Salt Crystallization : This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The separated diastereomers are then treated to remove the resolving agent, yielding the pure enantiomers. wikipedia.org

Preferential Crystallization : This technique is applicable to conglomerate-forming systems, where the two enantiomers crystallize separately. pharmtech.com By seeding a supersaturated solution of the racemate with a crystal of one enantiomer, that enantiomer can be induced to crystallize out selectively. wikipedia.orgresearchgate.net This method has been successfully applied to resolve 5-hydroxymethyl-2-oxazolidinone. researchgate.net

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Another approach is indirect chromatography, where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard (achiral) column. nih.gov

Capillary Electrophoresis (CE) : This method separates enantiomers based on their different mobilities in an electric field when they interact with a chiral selector added to the buffer. Anionic cyclodextrins have proven effective as chiral selectors for the separation of oxazolidinone enantiomers. nih.gov

Comparison of Chiral Resolution Techniques for Oxazolidine Derivatives

| Technique | Principle | Common Application | Advantages | Limitations |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Acids and amines. | Scalable, well-established. pharmtech.com | Requires a suitable resolving agent, can be laborious. wikipedia.org |

| Preferential Crystallization | Selective crystallization of one enantiomer from a supersaturated racemic solution. researchgate.net | Conglomerates. | No chiral auxiliary needed, can be cost-effective. researchgate.net | Only applicable to the ~10% of compounds that form conglomerates. pharmtech.com |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative scale separations. nih.gov | Widely applicable, high purity achievable. | Expensive stationary phases, can be difficult to scale up. nih.gov |

| Capillary Electrophoresis (CE) | Differential migration of enantiomer-chiral selector complexes in an electric field. nih.gov | Analytical separations. | High efficiency, small sample requirement. | Primarily analytical, low throughput for preparative work. |

Impact of Stereochemistry on Reaction Selectivity and Yield

The defined stereochemistry of a chiral molecule like Methyl 2,5-dioxooxazolidine-4-propionate is the cornerstone of its utility in asymmetric synthesis, directly influencing both the selectivity and yield of chemical reactions. acs.org

Stereoselectivity : In the ring-opening polymerization of NCAs, the stereochemistry of the C4 center dictates the stereochemical outcome of the propagation step. researchgate.netacs.org Using a single enantiomer of the monomer, such as the (S)-isomer, leads to a highly stereoselective polymerization, resulting in an isotactic polymer where all chiral centers in the backbone have the same configuration. This regularity is what allows for the formation of ordered secondary structures.

In more general applications of related chiral auxiliaries, like Evans oxazolidinones, the stereocenter(s) on the auxiliary sterically block one face of a reactive intermediate (e.g., an enolate). wikipedia.org This forces an incoming reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer of the product. The choice of the (R)- or (S)-auxiliary determines which product stereoisomer is formed.

Theoretical and Computational Studies of Methyl 2,5 Dioxooxazolidine 4 Propionate Systems

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of oxazolidine (B1195125) systems. nih.govnih.gov These methods allow for the precise calculation of molecular geometries, electronic distributions, and vibrational frequencies, providing a detailed picture of the molecule at the atomic level. epstem.net For systems like Methyl 2,5-dioxooxazolidine-4-propionate, DFT calculations can predict the most stable three-dimensional structures and identify the electronically active sites that govern its chemical behavior. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population at 298 K (%) |

|---|---|---|---|

| Exo-Conformer 1 (Global Minimum) | 0.00 | -15.5 | 75.3 |

| Exo-Conformer 2 | 1.25 | +20.1 | 15.1 |

| Endo-Conformer 1 | > 20.0 | - | < 0.1 |

The electronic properties of Methyl 2,5-dioxooxazolidine-4-propionate are key to its reactivity, particularly in ring-opening reactions. DFT calculations are used to determine the distribution of electron density and to characterize the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is typically located on the nitrogen atom and the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbons, making them susceptible to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. researchgate.net For this compound, the areas around the carbonyl oxygens show a strong negative potential, while the region near the N-H proton is positive, indicating its acidity.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.58 | Indicates electron-donating ability |

| LUMO Energy | -1.23 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.35 | Correlates with chemical reactivity and stability nih.gov |

| Ionization Potential | 7.58 | Energy required to remove an electron |

| Electron Affinity | 1.23 | Energy released upon adding an electron |

Molecular Dynamics Simulations of Reaction Intermediates

While quantum calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. researchgate.net MD simulations can provide crucial insights into the stability and dynamics of reaction intermediates that form during processes like the ring-opening polymerization of NCAs. nih.gov By simulating the intermediate species in a solvent box, researchers can observe its interactions with the surrounding environment and its conformational changes, which can influence the subsequent reaction steps. researchgate.netresearchgate.net

For instance, in the amine-initiated polymerization of NCAs, an intermediate carbamate (B1207046) is formed. MD simulations can track the lifetime of this intermediate, its hydrogen-bonding interactions with solvent molecules, and its orientation prior to the rate-determining decarboxylation step. nih.gov These simulations complement experimental techniques and static DFT calculations by providing a dynamic picture of the reaction at an atomistic level, which is essential for understanding complex reaction mechanisms in solution. youtube.com

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. frontiersin.orgnih.gov For Methyl 2,5-dioxooxazolidine-4-propionate, which is an N-carboxyanhydride (NCA), DFT calculations have been extensively used to study the mechanisms of its ring-opening polymerization (ROP). nih.gov These studies map the potential energy surface of the reaction, identifying the structures of transition states and intermediates along the reaction coordinate. researchgate.net

Two primary mechanisms are often debated for the amine-initiated ROP of NCAs: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). nih.gov

Normal Amine Mechanism (NAM): Computational studies show this mechanism proceeds through three main steps: nucleophilic attack of the amine on the C5 carbonyl, ring opening to form a carbamate, and decarboxylation. nih.gov DFT calculations of the Gibbs free energy barriers for each step can identify the rate-determining step, which can vary depending on the monomer and reaction conditions. researchgate.net

Activated Monomer Mechanism (AMM): This mechanism involves the deprotonation of the N-H group on the NCA ring by a strong base, creating a highly reactive anionic monomer. nih.gov Computational models help to understand the feasibility of this pathway and its kinetic profile.

These computational investigations provide a detailed, step-by-step understanding of the reaction, explaining experimental observations such as polymerization rates and the selectivity of initiators. frontiersin.orgresearchgate.net

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Significance |

|---|---|---|---|

| Step 1: Carbonyl Addition | Nucleophilic attack of amine on C5 carbonyl | 15-20 | Often a key barrier influencing initiation rate researchgate.net |

| Step 2: Ring Opening | Cleavage of the C5-O1 bond | 5-10 | Typically a lower barrier than the initial attack |

| Step 3: Decarboxylation | Loss of CO₂ from the carbamic acid intermediate | 10-18 | Can be the rate-determining step under certain conditions nih.gov |

Prediction of Synthetic Pathways and Reaction Outcomes

Beyond mechanistic elucidation, computational modeling can be used to predict the feasibility of synthetic pathways and the outcomes of reactions. psu.edu By calculating the thermodynamics and kinetics of potential reaction channels, chemists can screen for the most viable routes before committing to extensive laboratory work. For oxazolidine derivatives, this includes predicting the regioselectivity and stereoselectivity of reactions.

In the context of NCA polymerization, computational models can predict how changes to the initiator, solvent, or the substituent on the NCA ring (like the methyl propionate (B1217596) group) will affect the polymerization. For example, models can predict the rate of polymerization and the likelihood of side reactions, which is critical for synthesizing well-defined polypeptides with controlled molecular weights and narrow dispersities. acs.org This predictive power accelerates the development of new polypeptide materials by guiding the design of optimized polymerization conditions. acs.orgcam.ac.uk

Applications of Machine Learning and Artificial Intelligence in Oxazolidine Chemistry Research

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, including the study of oxazolidine systems. nih.govcas.org Instead of relying solely on physics-based simulations, ML models can learn from large datasets of chemical information to make rapid and accurate predictions. researchgate.net

Key applications include:

Property Prediction: ML models, such as deep neural networks, can be trained on datasets of known molecules to predict properties like solubility, reactivity, and toxicity for new or hypothetical oxazolidine derivatives. researchgate.net This is significantly faster than performing quantum chemical calculations for each new compound.

Reaction Prediction and Retrosynthesis: AI tools can predict the products of chemical reactions under various conditions. cam.ac.uk Advanced models can even perform retrosynthesis, suggesting a complete synthetic pathway to a target molecule like a complex oxazolidine derivative by working backward from the final product. nih.gov

Accelerating Simulations: ML can be used to create highly accurate "potentials" or "force fields" that are much faster than traditional quantum methods. nih.gov This allows for longer and larger molecular dynamics simulations, enabling the study of complex processes like protein-ligand binding or polypeptide folding. The concept of transfer learning, where a model is trained on a large, general dataset and then fine-tuned on a smaller, specific one, is particularly powerful in this context. nih.gov

Analytical Methodologies for Characterization in Synthetic Research

Spectroscopic Confirmation of Synthetic Intermediates and Products

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of Methyl 2,5-dioxooxazolidine-4-propionate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2,5-dioxooxazolidine-4-propionate, specific chemical shifts (δ) are expected for the methoxy (-OCH₃) protons, the diastereotopic protons of the propionate (B1217596) side chain, and the proton on the chiral center of the oxazolidine (B1195125) ring. The integration of the peaks corresponds to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton relationships.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~170-175 |

| C=O (anhydride) | ~165-170 |

| C=O (anhydride) | ~150-155 |

| CH (α-carbon) | ~50-60 |

| OCH₃ | ~50-55 |

| CH₂ (β to ester) | ~30-35 |

| CH₂ (α to ester) | ~25-30 |

Note: This table is predictive and based on typical chemical shifts for similar functional groups.

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 2,5-dioxooxazolidine-4-propionate is expected to show characteristic absorption bands that confirm its structure. A key feature is the presence of the N-carboxyanhydride (NCA) moiety, which typically displays two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. Research on γ-Methyl-L-glutamate-N-carboxyanhydride, a synonym for the target compound, has identified these characteristic carbonyl stretches. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (anhydride) | 1860 | Strong |

| C=O stretch (anhydride) | 1790 | Strong |

| C=O stretch (ester) | 1710 | Strong |

| C-H stretch (alkane) | ~2850-3000 | Medium-Strong |

| C-O stretch (ester/anhydride) | ~1000-1300 | Strong |

Data sourced from studies on γ-Methyl-L-glutamate-N-carboxyanhydride. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can also provide structural information through the analysis of fragmentation patterns. For Methyl 2,5-dioxooxazolidine-4-propionate, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the methoxy group (-OCH₃) or the breaking of the oxazolidine ring, which helps to piece together the molecular structure. While specific fragmentation data for the title compound is not detailed in the provided search results, general fragmentation patterns for esters and cyclic compounds can be predicted.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 187.04 |

| [M - OCH₃]⁺ | 156.02 |

| [M - COOCH₃]⁺ | 128.03 |

| [Propionate side chain]⁺ | 87.04 |

Note: This table is predictive and based on the molecular structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds. For Methyl 2,5-dioxooxazolidine-4-propionate, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier such as formic acid to improve peak shape. The purity is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. Due to the relatively low volatility and polar nature of Methyl 2,5-dioxooxazolidine-4-propionate, direct analysis by GC can be challenging. Often, derivatization is required to increase the volatility and thermal stability of the analyte. For amino acid derivatives, silylation is a common derivatization technique. However, for intact N-carboxyanhydrides, the thermal lability might lead to decomposition in the GC inlet. If the compound is sufficiently volatile and thermally stable, a GC method would involve a capillary column with a suitable stationary phase and a temperature program to elute the compound. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural information. Studies on related glutamyl peptides have shown that they can be converted to more volatile pyroglutamate derivatives for GC-MS analysis nih.govresearchgate.net.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure. Crucially, for chiral molecules such as methyl 2,5-dioxooxazolidine-4-propionate, it allows for the determination of the absolute stereochemistry and reveals the packing of molecules in the crystal lattice, which is influenced by intermolecular forces.

Detailed Research Findings

The solid-state structure of methyl (S)-2,5-dioxooxazolidine-4-propionate, also known as γ-methyl L-glutamate N-carboxy anhydride (B1165640) (MLG NCA), has been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.netiucr.org The analysis confirms the molecular connectivity and provides a detailed picture of its conformation and supramolecular assembly.

The oxazolidine ring of the molecule is essentially planar, with a maximum atomic deviation of 0.020(3) Å from the mean plane. nih.govresearchgate.netiucr.org This planarity is a key structural feature. In the crystalline state, the molecules are organized into a "sandwich" structure where layers of the five-membered oxazolidine rings are alternated with layers of the methyl propionate side chains. nih.goviucr.org

This specific packing arrangement is stabilized by a network of intermolecular interactions. The primary interaction is an N—H⋯O hydrogen bond that links the imino group of one molecule to the carbonyl oxygen of the methyl ester group on an adjacent molecule. nih.govresearchgate.netiucr.org These hydrogen bonds form tape-like structures that extend along the a-axis of the crystal. nih.govresearchgate.netiucr.org These tapes are further interconnected by weaker C—H⋯O interactions, forming sheets. nih.govresearchgate.netiucr.org The stacking of these sheets results in short contact distances between the oxazolidine rings of neighboring molecules, an arrangement that is noted to be favorable for solid-state polymerization. nih.govresearchgate.netiucr.org

The absolute stereochemistry of the chiral center at the C4 position of the oxazolidine ring was established as (S). This was determined through the calculation of the Flack parameter, a critical value in crystallography for assigning the absolute configuration of chiral, non-centrosymmetric crystal structures. nih.gov The determined Flack parameter of 0.08(19) confirmed the (S)-configuration of the molecule. nih.gov

The crystallographic data provides the fundamental metrics of the crystal lattice, as detailed in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₇H₉NO₅ |

| Formula Weight | 187.15 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3787 (3) |

| b (Å) | 9.9959 (5) |

| c (Å) | 15.0883 (8) |

| Volume (ų) | 811.23 (8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.532 |

| Flack Parameter | 0.08 (19) |

Future Research Directions and Emerging Paradigms in Methyl 2,5 Dioxooxazolidine 4 Propionate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.govspringerprofessional.deresearchgate.netnih.govmdpi.comdurham.ac.uk These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for high-throughput screening of reaction conditions. nih.gov

For a molecule like Methyl 2,5-dioxooxazolidine-4-propionate, flow chemistry could enable the precise control of reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially sensitive intermediates and achieving high selectivity. mdpi.comuc.pt The modular nature of flow reactors allows for the sequential addition of reagents and in-line purification, streamlining multi-step syntheses. uc.pt

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Batch Synthesis | Flow Synthesis |